3-(1H-Imidazol-2-yl)morpholine
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Overview
Description
3-(1H-Imidazol-2-yl)morpholine is a heterocyclic compound that features both an imidazole ring and a morpholine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the morpholine ring is a six-membered ring containing one nitrogen atom and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)morpholine typically involves the formation of the imidazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which can then be further reacted with morpholine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives .
Scientific Research Applications
3-(1H-Imidazol-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of infections and cancer.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-2-yl)morpholine depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure but without the morpholine moiety.
Morpholine: A compound with a similar morpholine ring structure but without the imidazole moiety.
2-(1H-Imidazol-2-yl)ethanol: A compound with an imidazole ring and an ethanol group instead of a morpholine ring.
Uniqueness
3-(1H-Imidazol-2-yl)morpholine is unique due to the presence of both the imidazole and morpholine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(1H-imidazol-2-yl)morpholine |
InChI |
InChI=1S/C7H11N3O/c1-2-10-7(9-1)6-5-11-4-3-8-6/h1-2,6,8H,3-5H2,(H,9,10) |
InChI Key |
VEONLWHVHZBBAC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NC=CN2 |
Origin of Product |
United States |
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